molecular formula C10H9NO2 B1274634 2-Methyl-1H-indole-3-carboxylic acid CAS No. 63176-44-3

2-Methyl-1H-indole-3-carboxylic acid

Cat. No. B1274634
CAS RN: 63176-44-3
M. Wt: 175.18 g/mol
InChI Key: BHFYJMNOBRLYSC-UHFFFAOYSA-N
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Description

2-Methyl-1H-indole-3-carboxylic acid is a derivative of indole carboxylic acid, which is a compound of significant interest due to its potential applications in pharmaceuticals and materials science. Indole and its derivatives are known for their presence in various biologically active compounds and their utility in synthetic chemistry.

Synthesis Analysis

The synthesis of indole derivatives has been a subject of extensive research. For instance, the synthesis of (E)-3-(2-carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acids has been guided by 3D comparative molecular field analysis (CoMFA) to optimize in vivo potency and binding activity, leading to the discovery of potent selective glycine-site NMDA receptor antagonists . Additionally, a practical synthesis of indole-2-carboxylic acid, which could be a related compound, has been developed using a hydrogen reduction process with a Pd-loaded catalyst, highlighting the environmental concerns and the need for efficient synthesis methods .

Molecular Structure Analysis

The molecular structure of indole carboxylic acids has been determined using techniques such as X-ray diffraction and spectroscopy. For example, the crystal structure of indole-3-carboxylic acid shows the presence of hydrogen-bonded cyclic carboxylic acid dimers, which are linked into a sheet structure through peripheral intermolecular hydrogen bonds . Similarly, the crystal and molecular structures of indole-2-carboxylic acid have been analyzed, revealing the orientation of carboxylic groups and the formation of planar ribbons held together by hydrogen bonds .

Chemical Reactions Analysis

Indole carboxylic acids can undergo various chemical reactions, including aza-Friedel-Crafts reactions catalyzed by carboxylic acid in water, which is an efficient method for the synthesis of 3-substituted indoles . These reactions are significant as they can lead to the formation of biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives have been studied using spectroscopic methods. For instance, the spectroscopic profiling of methyl 5-methoxy-1H-indole-2-carboxylate provided insights into its vibrational modes, electronic nature, and reactivity, as well as its non-linear optical properties . These studies are crucial for understanding the potential applications of these molecules in various fields.

Scientific Research Applications

Synthesis and Chemical Studies

  • Synthesis of Novel Compounds

    2-Methyl-1H-indole-3-carboxylic acid derivatives have been used in synthesizing novel compounds like indole-benzimidazoles, which have potential chemical and pharmaceutical applications (Wang et al., 2016).

  • Chemical Reactions and Derivatives Formation

    This compound is central to various chemical reactions, like the synthesis of indole-2-carboxylic acid derivatives, which are important for their therapeutic applications (Raju et al., 2015).

  • Methodological Developments

    Methods have been developed for carboxylation, ethoxycarbonylation, and carbamoylation of indoles to produce derivatives like indole-3-carboxylic acids (Nemoto et al., 2016).

Biological and Pharmaceutical Research

  • Antimicrobial Activities

    Indole derivatives, including 2-Methyl-1H-indole-3-carboxylic acid, have shown significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents (Raju et al., 2015).

  • Pharmacological Evaluation

    Certain derivatives of this compound have been evaluated for their pharmacological properties, such as being potent selective glycine-site NMDA receptor antagonists, which could have implications in neurological disorders (Baron et al., 2005).

  • Anti-Cancer Activity

    Research has been conducted on methyl indole-3-carboxylate derivatives for their anti-cancer activities, showing promise in the development of antitumor agents (Niemyjska et al., 2012).

Miscellaneous Applications

  • Fluorescence Studies

    Some indole derivatives, including those related to 2-Methyl-1H-indole-3-carboxylic acid, have been studied for their fluorescence properties, suggesting their potential use as fluorescent probes (Queiroz et al., 2007).

  • Spectroscopic Profiling

    Spectroscopic methods like FT-IR, FT-Raman, UV, 1H and 13C NMR have been used to profile derivatives of this compound, providing insights into their electronic nature and potential as precursors to biologically active molecules (Almutairi et al., 2017).

properties

IUPAC Name

2-methyl-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-9(10(12)13)7-4-2-3-5-8(7)11-6/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFYJMNOBRLYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390226
Record name 2-Methyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1H-indole-3-carboxylic acid

CAS RN

63176-44-3
Record name 2-Methyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-1H-indole-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
YS Huang, WQ Zhang, X Zhang, JZ Wang - Research on Chemical …, 2010 - Springer
… Production scale of more than 60 kg of the 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid ethyl ester and over 20 kg of the 5-hydroxy-2-methyl-1H-indole were achieved. Based on …
Number of citations: 12 link.springer.com
L Zhang, X Deng, J Wu, G Meng, C Liu, G Chen… - Chemical Research in …, 2017 - Springer
A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives(6a—6p) was designed and synthesized for developing novel indole scaffolds as anticancer agents targeting the …
Number of citations: 4 link.springer.com
M Rapolu, R Kumanan, N Duganath, M Murthy… - Int. J. Chem. Sci. Appl, 2011
Number of citations: 13
N Li, J Yang, F Qin, F Li, P Gong - Journal of chromatographic …, 2007 - academic.oup.com
… Identification of the impurity as 6-bromo-4-(carbamidinemethyl)-5-hydroxy-1methyl-2-methyl-1H-indole-3-carboxylic acid ethyl ester was accomplished by a combination of ESI-MSn, LC…
Number of citations: 6 academic.oup.com
RG Vaswani, VS Gehling, LA Dakin… - Journal of medicinal …, 2016 - ACS Publications
… )piperidin-4-yl)ethyl)-2-methyl-1H-indole-3-carboxylic acid (4.5 g, 94% yield) as an off-white … )piperidin-4-yl)ethyl)-2-methyl-1H-indole-3-carboxylic acid (1.950 g, 5.05 mmol), 3-(…
Number of citations: 193 pubs.acs.org
A Teymori, S Mokhtari, A Sedaghat… - Innovative Journal of …, 2023 - brieflands.com
: Breast cancer is a deadly disease with a high prevalence rate among females. Despite several treatments, scientists are still engaged in finding less invasive treatments for this disease…
Number of citations: 3 brieflands.com
M Palomba, A Pau, G Boatto, B Asproni… - … der Pharmazie: An …, 2000 - Wiley Online Library
… Furthermore 2-methyl-1H-indole-3-carboxylic acid has been condensed with some of the cycloaliphatic amines used in our previous papers. The new proposed derivatives …
Number of citations: 12 onlinelibrary.wiley.com
K Nemoto, S Tanaka, M Konno, S Onozawa, M Chiba… - Tetrahedron, 2016 - Elsevier
Various 1-methyl-, 1-triisopropylsilyl-, and 1-benzylindoles are carboxylated under CO 2 pressure (3.0áMPa) with the aid of 1.0ámolaráequiv of Me 2 AlCl to give 1-substituted indole-3-…
Number of citations: 54 www.sciencedirect.com
Y Taskesenligil, M Aslan, T Cogurcu… - The Journal of Organic …, 2022 - ACS Publications
Pd(II)-catalyzed C–H arylations of free (NH) indoles including different carbonyl directing groups on C3-position with aryl iodides are demonstrated. Importantly, the reactions are carried …
Number of citations: 3 pubs.acs.org
C Zhang, D Xu, J Wang, C Kang - Russian Journal of General Chemistry, 2017 - Springer
A series of novel indole derivatives were synthesized as potent inhibitors for the vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase. Among those, compound 10b …
Number of citations: 22 link.springer.com

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